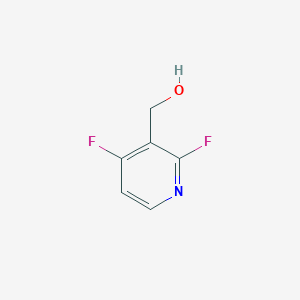

(2,4-Difluoropyridin-3-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1227598-92-6 |

|---|---|

Molecular Formula |

C6H5F2NO |

Molecular Weight |

145.11 g/mol |

IUPAC Name |

(2,4-difluoropyridin-3-yl)methanol |

InChI |

InChI=1S/C6H5F2NO/c7-5-1-2-9-6(8)4(5)3-10/h1-2,10H,3H2 |

InChI Key |

BDGKPGWHROUPGL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1F)CO)F |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Difluoropyridin 3 Yl Methanol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. traskbritt.comgoogle.com For (2,4-Difluoropyridin-3-yl)methanol, the primary retrosynthetic disconnections involve the carbon-carbon bond between the pyridine (B92270) ring and the hydroxymethyl group, and the introduction of the two fluorine atoms onto the pyridine core.

The most logical disconnection is at the C3-C(methanol) bond. This leads to two key synthons: a 2,4-difluoropyridin-3-yl anion (or an equivalent organometallic species) and a formaldehyde (B43269) electrophile, or more practically, a 2,4-difluoropyridin-3-yl cation and a formaldehyde equivalent. A more common and practical approach derived from this disconnection is the functional group interconversion (FGI) of the methanol (B129727). The alcohol can be traced back to the reduction of a carbonyl group, such as an aldehyde (2,4-difluoronicotinaldehyde) or a carboxylic acid ester (e.g., methyl 2,4-difluoronicotinate). This simplifies the synthesis to the preparation of a suitable carbonyl-containing difluoropyridine precursor.

The second key aspect of the retrosynthesis is the introduction of the fluorine atoms. This can be envisioned through several pathways, including direct fluorination of a pyridine ring or, more commonly, through nucleophilic aromatic substitution (SNAr) on a polychlorinated or polybrominated pyridine precursor.

Classical and Modern Synthetic Routes

Building upon the retrosynthetic blueprint, several synthetic pathways can be devised, leveraging both established and contemporary methodologies in heterocyclic chemistry.

Halogen-Dance and Related Pyridine Functionalization Strategies

The "halogen dance" is a base-catalyzed migration of a halogen atom on an aromatic or heteroaromatic ring. googleapis.comchemicalbook.com This reaction is a powerful tool for functionalizing positions that are not easily accessible through direct deprotonation or other classical methods. nih.govgoogle.com For the synthesis of a 3-substituted pyridine like the target molecule, a halogen dance strategy could be highly effective.

For instance, a 2,3-dihalopyridine can undergo a halogen dance reaction where a strong base, such as lithium diisopropylamide (LDA), induces migration of the halogen from the 3-position to the 4-position, generating a thermodynamically more stable organolithium intermediate at the 3-position. nih.gov However, a more relevant strategy for functionalizing the 3-position of a 2,4-difluoropyridine (B1303125) might involve directed ortho-metalation. In this approach, a directing group on the pyridine ring guides a strong base, like n-butyllithium (n-BuLi), to deprotonate the adjacent position. clockss.orgresearchgate.net

A plausible route to introduce the required hydroxymethyl precursor at C3 would be the lithiation of 2,4-difluoropyridine. The fluorine at C2 is a strong ortho-directing group, which would facilitate the deprotonation at the C3 position using a strong lithium base like LDA or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures to prevent addition to the pyridine ring. clockss.org The resulting 2,4-difluoro-3-lithiopyridine can then be trapped with an appropriate electrophile, such as N,N-dimethylformamide (DMF) or paraformaldehyde, to install the aldehyde or hydroxymethyl group, respectively.

Table 1: Examples of Pyridine Lithiation and Functionalization

| Starting Material | Base/Conditions | Electrophile | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,4,6-Tribromo-3,5-difluoropyridine | n-BuLi, Et₂O, -78°C | CO₂ | 2,6-Dibromo-3,5-difluoropyridine-4-carboxylic acid | 35% | arkat-usa.org |

| 2-Fluoro-3-iodopyridine | LDA, THF, -75°C (Flow Chemistry) | 3,4,5-Trimethoxybenzaldehyde | (2-Fluoro-3-(hydroxy(3,4,5-trimethoxyphenyl)methyl)pyridin-3-yl)lithium | 95% | nih.gov |

| 3-Fluoropyridine | n-BuLi/TMEDA, Ether, -70°C | DMF | 3-Fluoropyridine-2-carbaldehyde | N/A | google.com |

Carbonyl Reduction Approaches to the Methanol Moiety

Once a suitable carbonyl precursor like 2,4-difluoronicotinaldehyde (B1425111) or an ester of 2,4-difluoronicotinic acid is obtained, the final step is the reduction to the primary alcohol. This is a common and typically high-yielding transformation in organic synthesis. nih.gov

A variety of reducing agents can accomplish this. For the reduction of an aldehyde to an alcohol, mild reducing agents are sufficient. Sodium borohydride (B1222165) (NaBH₄) is a widely used, inexpensive, and selective reagent for this purpose, typically used in alcoholic solvents like methanol or ethanol (B145695). google.comguidechem.com The reaction is generally fast and clean. For the reduction of a carboxylic acid or its ester, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) is often required. However, the use of borane (B79455) complexes (e.g., BH₃·THF) or a two-step procedure involving reduction of the acid to the ester followed by reduction with NaBH₄ can also be employed.

A Chinese patent describes a method for synthesizing 3-fluoropyridine-2-methanol where the precursor aldehyde is reduced using sodium borohydride in methanol with calcium chloride. google.com This provides a direct analogy for the synthesis of this compound from 2,4-difluoronicotinaldehyde.

Table 2: Carbonyl Reduction to Pyridinyl Methanols

| Starting Material | Reducing Agent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Fluoropyridine-2-carbaldehyde (Compound IV) | NaBH₄, CaCl₂, Methanol, 0-65°C | 3-Fluoropyridine-2-methanol | 78% | google.com |

| Ethyl 2-aminonicotinate | KBH₄, LiCl, THF/Methanol, reflux | (2-Amino-pyridin-3-yl)-methanol | N/A | guidechem.com |

Direct and Indirect Fluorination Methodologies

A common approach involves starting with a polychloropyridine, such as 2,4-dichloropyridine (B17371) or 2,3,4-trichloropyridine, and reacting it with a fluoride (B91410) source like potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent (e.g., DMSO, sulfolane) at high temperatures. googleapis.com The chlorine atoms, particularly at the 2- and 4-positions, are activated towards nucleophilic attack and can be sequentially replaced by fluorine. The presence of other electron-withdrawing groups on the ring can further facilitate this substitution.

Catalyst Systems and Reaction Conditions Optimization

The efficiency of the synthetic routes to this compound is highly dependent on the careful optimization of catalyst systems and reaction conditions.

Ligand Design and Screening for Enhanced Reactivity

In reactions involving organolithium reagents, such as the directed metalation of the pyridine ring, the reactivity of the base is crucial. Alkyllithiums like n-BuLi exist as aggregates in solution, which can temper their reactivity. baranlab.org The addition of a chelating ligand, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), can break up these aggregates, increasing the basicity and accelerating the rate of deprotonation. baranlab.org The choice of solvent (e.g., THF vs. diethyl ether) and strict control of low temperatures (typically -78°C) are also critical to ensure regioselectivity and prevent side reactions like nucleophilic addition to the pyridine ring. clockss.org

For fluorination reactions using KF, phase-transfer catalysts such as crown ethers or tetraalkylammonium salts can be employed to increase the solubility and nucleophilicity of the fluoride ion, allowing for lower reaction temperatures and shorter reaction times. googleapis.com

In the final reduction step, while often straightforward, conditions can be optimized. For example, the addition of Lewis acids like cerium(III) chloride (the Luche reduction) can sometimes improve the selectivity for 1,2-reduction of α,β-unsaturated carbonyls, though this is less of a concern for a simple aromatic aldehyde reduction. The use of palladium nanoparticles has also been explored for the catalytic reduction of nitro groups, which could be relevant in alternative synthetic routes. nih.gov

Solvent Effects and Reaction Medium Engineering

The choice of solvent is a critical parameter in the synthesis of this compound, primarily influencing reaction rates, yields, and the solubility of reactants and intermediates. The most common laboratory-scale synthesis involves the reduction of a suitable carboxylic acid derivative, such as methyl 2,4-difluoronicotinate. The selection of the solvent is intrinsically linked to the choice of reducing agent.

For powerful reducing agents like lithium aluminum hydride (LAH), anhydrous aprotic ethereal solvents are mandatory due to the high reactivity of the hydride. Tetrahydrofuran (THF) and diethyl ether are commonly employed. THF is often preferred for its ability to dissolve a wide range of organic compounds and for its higher boiling point, which allows for a broader range of reaction temperatures.

For milder reducing agents like sodium borohydride (NaBH₄), protic solvents such as methanol or ethanol are typically used. These solvents not only dissolve the reagents but also participate in the reaction mechanism by protonating the intermediate alkoxyboronate species.

Reaction medium engineering seeks to optimize these systems further. The use of a mixed-solvent system, for instance, can sometimes provide a balance of solubility and reactivity that is not achievable in a single solvent.

Table 1: Common Solvents for the Reduction Step in this compound Synthesis

| Solvent | Reducing Agent Compatibility | Key Function | Typical Reaction Temperature (°C) |

| Tetrahydrofuran (THF) | LiAlH₄, NaBH₄ | Solubilizes reagents, inert medium | 0 to 66 |

| Diethyl Ether | LiAlH₄ | Solubilizes reagents, inert medium | 0 to 35 |

| Methanol | NaBH₄ | Solubilizes reagents, proton source | 0 to 65 |

| Ethanol | NaBH₄ | Solubilizes reagents, proton source | 0 to 78 |

Temperature and Pressure Influence on Reaction Profiles

Temperature control is crucial for the successful synthesis of this compound, particularly during the reduction step, which is often highly exothermic.

Low Temperatures (0 to 25 °C): The addition of the reducing agent is typically carried out at a low temperature (e.g., 0 °C) to control the exothermic reaction rate. This prevents overheating, which could lead to the formation of side products and potential safety hazards, especially when using highly reactive hydrides like LAH. A patent for a related compound, 3-fluoropyridine-2-methanol, highlights the use of very low temperatures (-70 °C) for certain organometallic steps, underscoring the importance of temperature in controlling reactivity and selectivity in fluoropyridine chemistry. google.com

Elevated Temperatures (Reflux): After the initial addition, the reaction mixture may be allowed to warm to room temperature or heated to reflux to ensure the reaction goes to completion. The specific temperature depends on the solvent's boiling point and the reactivity of the substrate.

Pressure is not a significant variable in the typical laboratory-scale synthesis of this compound, with most procedures conducted at atmospheric pressure. However, in industrial catalytic hydrogenation processes, pressure plays a vital role. For the hydrogenation of CO₂ or CO to methanol, for example, high pressures (50-100 bar) are used to favor the forward reaction, which involves a decrease in the total number of moles of gas. researchgate.netfrontiersin.org While not directly applied to the reduction of a functionalized pyridine in this context, these principles are central to large-scale gas-phase catalytic reductions.

Table 2: Influence of Temperature on Synthesis

| Temperature Range | Stage of Reaction | Rationale |

| 0 °C | Initial addition of reducing agent | Control of exothermic reaction, minimize side products. |

| 25 °C (Room Temp) | Reaction progression | Allows for completion of the reaction over time. |

| > 25 °C (Reflux) | Final stage/completion | Ensures complete conversion of starting material. |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, using safer reagents, and improving energy efficiency.

Atom Economy and E-Factor Analysis

Atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the final desired product. jocpr.comprimescholars.com An ideal reaction has a 100% atom economy. Let's consider a plausible synthesis: the reduction of methyl 2,4-difluoronicotinate with sodium borohydride.

The balanced equation is: 4 C₇H₅F₂NO₂ + NaBH₄ + 4 CH₃OH → 4 C₆H₅F₂NO + NaB(OCH₃)₄

Table 3: Atom Economy Calculation

| Reactant/Product | Formula | Molar Mass ( g/mol ) | Mass in Reaction (g) |

| Methyl 2,4-difluoronicotinate | C₇H₅F₂NO₂ | 173.12 | 692.48 (4 mol) |

| Sodium Borohydride | NaBH₄ | 37.83 | 37.83 (1 mol) |

| Methanol (reagent) | CH₃OH | 32.04 | 128.16 (4 mol) |

| Total Reactant Mass | 858.47 | ||

| This compound | C₆H₅F₂NO | 145.11 | 580.44 (4 mol) |

| Sodium tetramethoxyborate | NaB(OCH₃)₄ | 153.93 | 153.93 (1 mol) |

Atom Economy = (Mass of desired product / Total mass of reactants) x 100 Atom Economy = (580.44 / 858.47) x 100 = 67.6%

The E-Factor (Environmental Factor) provides a more practical measure of waste, defined as the total mass of waste generated per mass of product. nih.gov In this example, the main byproduct is sodium tetramethoxyborate. However, the E-Factor also includes waste from solvents, workup procedures (e.g., quenching agents, extraction solvents), and purification. For fine chemical and pharmaceutical syntheses, E-factors can often be in the range of 5 to over 100, indicating that the mass of waste far exceeds the mass of the product. nih.gov Minimizing solvent use and improving workup efficiency are key to lowering the E-factor.

Solvent-Free and Aqueous Medium Syntheses

To improve the green credentials of the synthesis, researchers explore alternatives to volatile organic solvents.

Solvent-Free Synthesis: This approach, often called solid-state or neat reaction, involves mixing reactants without a solvent and typically requires thermal or mechanical (grinding) energy. researchgate.net For a reduction reaction, this could involve mixing the solid pyridyl ester with a solid reducing agent and a catalyst, followed by heating. ichem.mdresearchgate.net This method eliminates solvent waste, simplifies workup, and can sometimes lead to higher throughput.

Aqueous Medium Syntheses: Using water as a solvent is highly desirable due to its low cost, non-flammability, and environmental benignity. nih.govresearchgate.netresearchgate.net However, challenges include the poor water solubility of many organic substrates, such as the fluorinated pyridine starting material. Strategies to overcome this include the use of phase-transfer catalysts or co-solvents. The development of water-stable reducing agents or catalytic systems is crucial for the viability of this approach.

Biocatalytic Approaches

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. This approach offers several advantages, including high selectivity (chemo-, regio-, and stereo-selectivity), mild reaction conditions (ambient temperature and pressure), and the use of environmentally benign catalysts. rsc.org

For the synthesis of this compound, a potential biocatalytic route would be the asymmetric reduction of a precursor ketone or aldehyde, such as 2,4-difluoro-3-acetylpyridine or 2,4-difluoropyridine-3-carbaldehyde. This would be catalyzed by a reductase enzyme (also known as an alcohol dehydrogenase). Whole-cell biocatalysis, using microorganisms like E. coli or baker's yeast that express these enzymes, can be particularly efficient. nih.govdocumentsdelivered.com This method could directly produce a single enantiomer of the alcohol, which is often a requirement for pharmaceutical intermediates, while avoiding the need for chiral separation or complex asymmetric chemical catalysts.

Scale-Up Considerations and Process Chemistry Development

Transitioning the synthesis of this compound from the laboratory bench to an industrial scale introduces significant challenges that must be addressed by process chemists.

Heat Management: The high exothermicity of the reduction step is a primary safety and quality concern. In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This requires specialized reactors with efficient cooling jackets, internal cooling coils, or the use of semi-batch processes where the reducing agent is added slowly and controllably.

Reagent Handling and Safety: Handling large quantities of reactive and potentially pyrophoric reagents like LAH requires stringent safety protocols and specialized equipment. Alternative, safer reducing agents or catalytic hydrogenation processes are often preferred on a large scale.

Purification: Laboratory-scale purification often relies on column chromatography, which is impractical and expensive for large quantities. Process development focuses on developing robust crystallization or distillation methods to isolate and purify the final product in high yield and purity.

Process Intensification: Modern approaches to scale-up include the use of continuous flow reactors. thalesnano.com In a flow process, reactants are pumped through a heated tube or a column packed with a catalyst. This technology offers superior heat and mass transfer, improved safety by minimizing the volume of reactive material at any given time, and the potential for higher throughput and automation. frontiersin.orgthalesnano.com For the synthesis of this compound, a flow process could involve pumping a solution of the starting ester and a reducing agent through a heated static mixer, providing excellent control over the reaction.

Chemical Reactivity and Transformation Studies of 2,4 Difluoropyridin 3 Yl Methanol

Reactions Involving the Hydroxyl Group

The primary alcohol functionality in (2,4-Difluoropyridin-3-yl)methanol is a site for various chemical modifications, including esterification, etherification, oxidation, and nucleophilic substitution.

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides and anhydrides, typically in the presence of an acid catalyst or a base. Similarly, etherification can be achieved through reactions like the Williamson ether synthesis, where the alcohol is first converted to its alkoxide and then reacted with an alkyl halide. masterorganicchemistry.comorganic-chemistry.org

While specific experimental data for the esterification and etherification of this compound is not extensively documented in publicly available literature, the principles of these reactions are well-established. The following tables provide representative, hypothetical examples based on standard organic synthesis methodologies.

Table 1: Representative Esterification Reactions

| Ester Product | Reactant | Reagents and Conditions |

| (2,4-Difluoropyridin-3-yl)methyl acetate | Acetic anhydride | Pyridine (B92270), room temperature |

| (2,4-Difluoropyridin-3-yl)methyl benzoate | Benzoyl chloride | Triethylamine, Dichloromethane, 0 °C to rt |

| (2,4-Difluoropyridin-3-yl)methyl p-toluenesulfonate | p-Toluenesulfonyl chloride | Pyridine, 0 °C |

Table 2: Representative Etherification Reactions

| Ether Product | Reactant | Reagents and Conditions |

| 3-(Methoxymethyl)-2,4-difluoropyridine | Methyl iodide | Sodium hydride, Tetrahydrofuran, 0 °C to rt |

| 3-(Benzyloxymethyl)-2,4-difluoropyridine | Benzyl bromide | Potassium tert-butoxide, Dimethylformamide, rt |

Oxidation Pathways to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be oxidized to form either the corresponding aldehyde, 2,4-difluoronicotinaldehyde (B1425111), or the carboxylic acid, 2,4-difluoronicotinic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents, such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC), are typically used to stop the oxidation at the aldehyde stage. researchgate.netfrontiersin.orgmdpi.com Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid, will typically oxidize the primary alcohol all the way to the carboxylic acid.

Table 3: Oxidation Reactions of this compound

| Product | Oxidizing Agent | Typical Solvents |

| 2,4-Difluoronicotinaldehyde | Manganese dioxide (MnO₂) | Dichloromethane, Chloroform |

| 2,4-Difluoronicotinaldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane |

| 2,4-Difluoronicotinic acid | Potassium permanganate (KMnO₄) | Water, Acetone |

| 2,4-Difluoronicotinic acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone |

Nucleophilic Substitution Reactions at the Benzylic Position

The hydroxyl group of this compound can be converted into a good leaving group, such as a halide or a sulfonate ester, to facilitate nucleophilic substitution reactions at the benzylic carbon. For instance, treatment with thionyl chloride (SOCl₂) or a similar halogenating agent would yield 3-(chloromethyl)-2,4-difluoropyridine. This activated intermediate can then react with a variety of nucleophiles, including amines, thiols, and cyanides, to introduce new functional groups. The reactivity of the analogous 4-(chloromethyl)-2,3-difluoropyridine (B6237968) towards nucleophilic substitution highlights the feasibility of this approach.

Table 4: Nucleophilic Substitution via an Activated Intermediate

| Nucleophile | Product |

| Ammonia | (2,4-Difluoropyridin-3-yl)methanamine |

| Sodium cyanide | (2,4-Difluoropyridin-3-yl)acetonitrile |

| Sodium thiomethoxide | 2,4-Difluoro-3-((methylthio)methyl)pyridine |

Reactivity of the Pyridine Ring

The pyridine ring of this compound is significantly influenced by the presence of the two electron-withdrawing fluorine atoms and the nitrogen heteroatom. These features render the ring electron-deficient and dictate its reactivity towards both electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic aromatic substitution on a pyridine ring is generally more difficult than on a benzene (B151609) ring due to the electron-withdrawing nature of the nitrogen atom. prepchem.comchemicalbook.comorgsyn.org The presence of two additional deactivating fluorine atoms in this compound further disfavors this type of reaction. Under forcing conditions, if EAS were to occur, the substitution would be directed to the positions meta to the nitrogen atom, namely the 5-position. The directing effects of the existing substituents would need to be considered, with the hydroxymethyl group being a weak ortho-, para-director and the fluorine atoms being deactivating ortho-, para-directors. Given the strong deactivation of the ring, harsh reaction conditions would be necessary, and yields are expected to be low.

Nucleophilic Aromatic Substitution (SNAr) Driven by Fluorine Activation

The electron-deficient nature of the pyridine ring, enhanced by the two fluorine substituents, makes this compound a prime candidate for nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the aromatic ring and displaces one of the fluorine atoms. The positions ortho and para to the ring nitrogen are the most activated towards nucleophilic attack. chemicalbook.comnih.gov

In the case of this compound, the fluorine at the 4-position is para to the ring nitrogen, while the fluorine at the 2-position is ortho. Generally, the 4-position of a pyridine ring is more susceptible to nucleophilic attack than the 2-position. Therefore, it is expected that nucleophiles will preferentially substitute the fluorine atom at the 4-position. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can participate in these reactions.

Table 5: Predicted Regioselectivity in SNAr Reactions

| Nucleophile | Major Product |

| Ammonia | (2-Fluoro-4-amino-pyridin-3-yl)methanol |

| Sodium methoxide | (2-Fluoro-4-methoxy-pyridin-3-yl)methanol |

| Sodium thiophenoxide | (2-Fluoro-4-(phenylthio)pyridin-3-yl)methanol |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The electron-deficient nature of the 2,4-difluoropyridine (B1303125) ring makes this compound a prime candidate for metal-catalyzed cross-coupling reactions. In these reactions, the carbon-fluorine bonds can be activated and replaced, serving as synthetic handles for the formation of new carbon-carbon and carbon-nitrogen bonds. The reactivity in such couplings is typically higher than for corresponding chloro- or bromo-pyridines due to the high electronegativity of fluorine. acs.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron species with an organohalide. wikipedia.org For this compound, the C-F bonds can act as the halide equivalent. The reaction is expected to show high regioselectivity, with the C-4 position being more reactive towards oxidative addition by the palladium catalyst than the C-2 position. This is a common reactivity pattern in polyhalogenated pyridines. researchgate.net The synthesis of 2-arylpyridines via Suzuki coupling is a well-established method. claremont.eduharvard.edu

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes under mild, basic conditions. wikipedia.org When applied to this compound, this reaction would enable the introduction of alkynyl moieties. Site-selective Sonogashira couplings have been demonstrated on other aromatic systems, suggesting that selective functionalization at the C-4 position of the difluoropyridine ring is feasible. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms carbon-nitrogen bonds by reacting an amine with an aryl halide. wikipedia.orgorganic-chemistry.org The development of this method has significantly expanded the ability to synthesize aryl amines from aryl halides. wikipedia.org The electron-deficient difluoropyridine ring in this compound is highly activated for this transformation, allowing for the synthesis of various aminopyridine derivatives under relatively mild conditions. libretexts.org

Below is a table representing plausible outcomes for the cross-coupling reactions of this compound, highlighting the expected regioselectivity.

| Reaction Type | Coupling Partner | Catalyst/Base | Expected Major Product | Plausible Yield |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | (2-Fluoro-4-phenylpyridin-3-yl)methanol | 75% |

| Sonogashira | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | (2-Fluoro-4-((trimethylsilyl)ethynyl)pyridin-3-yl)methanol | 80% |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP / NaOtBu | 4-(3-(Hydroxymethyl)-2-fluoropyridin-4-yl)morpholine | 85% |

This table is illustrative and based on established principles of reactivity for fluorinated pyridines.

Influence of Fluorine Substituents on Reactivity

Electronic Effects on Pyridine Ring and Hydroxyl Group

The two fluorine atoms exert a powerful influence on the electronic structure of the molecule. Fluorine is the most electronegative element, leading to a strong inductive electron-withdrawing effect (-I effect) on the pyridine ring. This effect significantly reduces the electron density of the aromatic system.

The addition of fluorine atoms to an aromatic ring introduces a new set of π-bonding and antibonding orbitals. nih.govacs.org This can lead to increased ring stability and resistance to certain reactions. nih.govacs.org The strong electron-withdrawing nature of the fluorine atoms causes the carbon atoms to which they are attached to gain a net positive charge, creating a barrier for π-electron flow. acs.org In highly fluorinated pyridines, this electron withdrawal can create a "π-hole," an area of positive electrostatic potential above the ring, which alters its interaction with other molecules. rsc.org

This pronounced electron deficiency has two major consequences:

Pyridine Ring Activation: The ring is highly activated towards nucleophilic aromatic substitution (SNAr). This is the underlying reason for its high reactivity in the aforementioned cross-coupling reactions, where the fluoride (B91410) ion acts as the leaving group. acs.orgnih.gov Conversely, the ring is strongly deactivated towards electrophilic aromatic substitution.

Increased Acidity of Hydroxyl Group: The inductive pull of the fluorinated ring extends to the hydroxymethyl substituent. The electron density is drawn away from the O-H bond, making the hydroxyl proton more acidic compared to that of an unsubstituted pyridyl-methanol. This can influence reactions where the hydroxyl group acts as a nucleophile or in acid-base chemistry.

Regioselectivity and Chemoselectivity in Transformations

Regioselectivity: In polyfluorinated pyridines, nucleophilic attack does not occur randomly. The position para to the nitrogen atom (C-4) is generally the most electrophilic and thus the most susceptible to substitution. The position ortho to the nitrogen (C-2) is the next most reactive site. nih.govnih.gov Therefore, in cross-coupling reactions or direct SNAr with nucleophiles, this compound is expected to react preferentially at the C-4 position. Selective C-H fluorination of 3-substituted pyridines often yields the 2-fluoro-3-substituted product, highlighting the activation of the position adjacent to the nitrogen. acs.orgnih.gov

Chemoselectivity: The molecule possesses two distinct reactive sites: the C-F bonds on the ring and the hydroxyl group on the side chain. This duality necessitates careful selection of reaction conditions to achieve chemoselectivity. For instance, under basic conditions, a strong nucleophile might displace a fluoride from the ring, while milder conditions might favor O-alkylation or O-acylation of the hydroxyl group. Conversely, oxidizing agents could selectively convert the primary alcohol to an aldehyde or carboxylic acid without affecting the stable C-F bonds. The methanol (B129727) group itself can react violently with strong oxidizing agents and certain other reagents. nj.govnoaa.gov

Mechanistic Investigations of Key Reactions

While specific mechanistic studies on this compound are not extensively documented, the mechanisms of its key reactions can be inferred from established principles for related fluorinated heterocycles.

Transition State Analysis

The mechanisms for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings all proceed through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgwikipedia.orglibretexts.org

Oxidative Addition: A low-valent palladium(0) complex initiates the cycle by inserting into the carbon-fluorine bond. The highly electron-deficient nature of the difluoropyridine ring facilitates this step, which is often rate-limiting. The transition state involves the palladium center coordinating to the C-F bond, followed by bond cleavage to form a Pd(II) species. The C-4 position is expected to have a lower activation energy for this step compared to the C-2 position.

Transmetalation: The organic group from the coupling partner (e.g., the aryl group from the boronic acid in a Suzuki reaction) is transferred to the palladium(II) complex, displacing the fluoride. wikipedia.org This step often requires a base to activate the organoboron reagent. harvard.edu

Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst. The stability of the C-F bond means that this step is generally favorable and irreversible.

Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by measuring the change in reaction rate upon isotopic substitution. wikipedia.orglibretexts.org While specific KIE data for this compound is scarce, hypothetical studies can be proposed to probe its reactivity.

Probing Alcohol Oxidation: To investigate the mechanism of oxidation of the hydroxymethyl group (e.g., to an aldehyde), one could synthesize (2,4-Difluoropyridin-3-yl)dideuteriomethanol ([D₂]-CH₂OH). If the C-H bond cleavage is the rate-determining step, a significant primary KIE (kH/kD > 2) would be observed. libretexts.orgyoutube.com A small or non-existent KIE (kH/kD ≈ 1) would suggest that C-H bond breaking occurs after the rate-limiting step.

Investigating C-H Activation: In a hypothetical C-H activation/functionalization reaction at the C-5 or C-6 position of the ring, replacing the hydrogen at that position with deuterium (B1214612) would allow for a mechanistic probe. A large primary KIE would provide strong evidence that the C-H bond is broken in the rate-determining step of the reaction.

Secondary KIEs: A secondary kinetic isotope effect (SKIE) could be observed by isotopic labeling at a position not directly involved in bond breaking. wikipedia.org For example, in a cross-coupling reaction at C-4, deuterating the hydroxymethyl group could reveal information about steric or electronic changes at the transition state through a small SKIE. princeton.eduyoutube.com

A hypothetical KIE experiment is outlined in the table below.

| Reaction Studied | Isotopic Labeling | Hypothetical kH/kD | Mechanistic Implication |

| Oxidation of -CH₂OH to -CHO | (2,4-Difluoropyridin-3-yl)dideuteriomethanol | ~7 | C-H bond cleavage is the rate-determining step. |

| O-H bond reaction (e.g., deprotonation) | (2,4-Difluoropyridin-3-yl)methan-d-ol (-CH₂OD) | >2 | O-H bond cleavage is involved in the rate-determining step. |

| C-H arylation at C-5 | 5-Deuterio-(2,4-difluoropyridin-3-yl)methanol | ~5 | C-H bond cleavage at C-5 is the rate-determining step. |

This table presents theoretical KIE values and their interpretations for illustrative purposes.

Computational Modeling of Reaction Pathways

Computational modeling, particularly through Density Functional Theory (DFT), has become an indispensable tool for elucidating the reaction pathways and understanding the chemical reactivity of complex organic molecules. While specific computational studies focusing exclusively on the reaction pathways of this compound are not extensively available in the public domain, the reactivity of related pyridine and fluorinated aromatic compounds has been the subject of theoretical investigations. These studies provide a framework for understanding the potential reaction mechanisms of this compound.

Theoretical studies on pyridine derivatives often employ DFT and time-dependent DFT (TD-DFT) to analyze their electronic structure, stability, and reactivity. citedrive.comscribd.com Methods like Natural Bond Orbital (NBO) analysis help in understanding charge delocalization and intramolecular interactions that contribute to molecular stability. citedrive.comscribd.com Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the reactivity and kinetic stability of molecules. citedrive.comscribd.com A larger HOMO-LUMO energy gap generally implies higher stability and lower reactivity. citedrive.comscribd.com

For instance, computational studies on 6-arylated-pyridin-3-yl methanol derivatives have utilized the B3LYP/6-311+G (2d,p) level of theory to correlate experimental data with theoretical findings. citedrive.comscribd.com These studies calculate global reactivity descriptors to predict the relative stability and reactivity of different derivatives. citedrive.comscribd.com Similar computational approaches have been applied to study the reactive nature and substitution reactions of di-halogenated pyridines, such as 2,3-Dichloropyridine, providing insights into their electronic properties and vibrational frequencies. researchgate.net

The investigation of reaction pathways often involves mapping the potential energy surface to identify transition states and intermediates. This allows for the calculation of activation energies, which are critical in determining the feasibility and kinetics of a particular reaction. For fluorinated compounds, computational models can also predict the regioselectivity of reactions, such as nucleophilic aromatic substitution, by analyzing the electron density and electrostatic potential at different positions on the aromatic ring.

Although detailed computational data for the reaction pathways of this compound is scarce, we can extrapolate from the computational work on analogous compounds to present a representative table of calculated molecular properties that are instrumental in modeling its reaction pathways.

Interactive Table: Calculated Molecular Properties of a Representative Fluorinated Pyridine Methanol

The following table presents hypothetical, yet representative, data for this compound, based on computational studies of similar pyridine derivatives. This data is crucial for modeling its reactivity.

| Parameter | Value | Significance in Reaction Pathway Modeling |

| HOMO Energy | -7.5 eV | Indicates the energy of the outermost electrons; higher values suggest a greater tendency to donate electrons in a reaction. |

| LUMO Energy | -1.8 eV | Represents the energy of the lowest unoccupied molecular orbital; lower values indicate a greater ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. citedrive.comscribd.com |

| Dipole Moment | 3.5 D | Influences solubility and the nature of intermolecular interactions, which can affect reaction rates in different solvents. |

| NBO Charge on N | -0.6 e | The partial charge on the nitrogen atom, which is a key factor in predicting its nucleophilicity and role in reaction mechanisms. |

| NBO Charge on C2 | +0.4 e | The partial charge on the carbon atom at position 2, indicating its susceptibility to nucleophilic attack. |

| NBO Charge on C4 | +0.5 e | The partial charge on the carbon atom at position 4, suggesting a potential site for nucleophilic substitution. |

Note: The values in this table are illustrative and based on data reported for structurally related compounds in the literature. They serve to demonstrate the type of information generated from computational modeling to predict reaction pathways.

Applications of 2,4 Difluoropyridin 3 Yl Methanol As a Chemical Intermediate

Synthesis of Advanced Fluorinated Pyridine (B92270) Scaffolds

The difluoropyridine core of (2,4-Difluoropyridin-3-yl)methanol is a key component in the construction of more elaborate fluorinated pyridine derivatives. These advanced scaffolds are highly sought after for their potential to modulate the physicochemical and biological properties of target molecules.

This compound is a precursor for constructing fused heterocyclic systems through annulation reactions, which involve the formation of a new ring onto an existing one. A common strategy begins with the oxidation of the primary alcohol to the corresponding aldehyde, 2,4-difluoro-3-formylpyridine. This aldehyde serves as a key electrophilic partner in various cycloaddition reactions.

For instance, [3+2] and [5+1] annulation strategies are powerful methods for building polycyclic scaffolds. beilstein-journals.org In a typical [3+2] cycloaddition, an azomethine ylide, generated in situ from an amino ester and an aldehyde, reacts with a dipolarophile to form a five-membered ring. beilstein-journals.org By using 2,4-difluoro-3-formylpyridine in this sequence, a pyrrolidine (B122466) ring fused to the difluoropyridine core can be synthesized stereoselectively. Similarly, [4+1] annulation reactions, for example with α-carbonyl sulfoxonium ylides, can be employed to construct fused furan (B31954) rings. researchgate.net These methods provide a direct route to novel, densely functionalized, and fluorinated heterocyclic frameworks that are otherwise difficult to access.

The synthesis of fluorine-containing polycyclic aromatic hydrocarbons (F-PAHs) is of significant interest for applications in materials science, particularly for organic electronics. nih.gov this compound derivatives can serve as foundational units for building these complex, heteroaromatic systems. Polycyclic aromatic compounds are structures where two or more aromatic rings are fused together. rsc.org

Methodologies such as the Mallory reaction, which involves an intramolecular photocyclization of stilbene-type precursors, are effective for creating PAH frameworks. nih.govdoaj.org A derivative of this compound could be elaborated into a diaryl-substituted precursor suitable for such a cyclization, leading to a fluorinated polycyclic heteroaromatic system. Another powerful technique is Friedel-Crafts-type intramolecular cyclization, where fluoroalkene precursors are activated to form pinpoint-fluorinated phenacenes and other F-PAHs. researchgate.net These synthetic strategies highlight the potential to convert relatively simple fluorinated pyridines into complex, high-value polycyclic compounds for advanced material applications. rsc.orgyoutube.com

Role in the Generation of Fluorinated Chiral Building Blocks

Chirality is a critical feature of many pharmaceuticals and agrochemicals. Fluorinated chiral building blocks are particularly valuable as the fluorine atoms can enhance metabolic stability and binding affinity. This compound and its derivatives are pivotal in the asymmetric synthesis of such chiral molecules.

Stereoselective reactions are those that preferentially form one stereoisomer over another. masterorganicchemistry.commasterorganicchemistry.com A powerful strategy for generating chiral fluorinated alcohols involves the asymmetric reduction of a prochiral ketone. This approach is exemplified by chemoenzymatic synthesis, which combines chemical synthesis with enzymatic catalysis to achieve high selectivity under mild conditions. nih.gov

The general two-step process involves:

Synthesis of a Prochiral Ketone: A fluorinated picoline derivative is first lithiated and then reacted with an ester to introduce an acyl group, forming a prochiral α-halogenated ketone with high selectivity and yields ranging from 64% to 95%. nih.gov

Enzymatic Reduction: The resulting ketone is then subjected to an enantioselective reduction using an alcohol dehydrogenase, such as the one from Lactobacillus kefir (LkADH). This enzymatic step converts the prochiral ketone into a chiral secondary alcohol with excellent enantiomeric excess (ee), often exceeding 99%. nih.gov

This chemoenzymatic route demonstrates a highly effective stereoselective derivatization, transforming a simple achiral pyridine derivative into a valuable, enantiopure fluorinated alcohol.

Asymmetric synthesis aims to create a chiral compound from an achiral or racemic precursor. The chemoenzymatic method described above is a prime example of asymmetric synthesis, yielding chiral alcohols that are important for synthesizing pharmacologically relevant compounds and ligands for catalysts. nih.govfrontiersin.orgmdpi.com The use of biocatalysts like alcohol dehydrogenases avoids the need for potentially toxic heavy metal catalysts and operates under environmentally benign conditions. nih.gov

The table below summarizes the results for the asymmetric reduction of various fluorinated acetylpyridine derivatives, demonstrating the high efficiency and enantioselectivity of the enzymatic approach.

| Substrate (Ketone) | Enzyme | Product (Alcohol) | Yield | Enantiomeric Excess (ee) |

| 1-(5-Fluoropyridin-2-yl)ethan-1-one | LkADH | (R)-1-(5-Fluoropyridin-2-yl)ethan-1-ol | 98% | >99% |

| 1-(3,5-Difluoropyridin-2-yl)ethan-1-one | LkADH | (R)-1-(3,5-Difluoropyridin-2-yl)ethan-1-ol | 95% | >99% |

| 1-(Trifluoromethyl)pyridin-2-yl)ethan-1-one | LkADH | (R)-1-(Trifluoromethyl)pyridin-2-yl)ethan-1-ol | 92% | >99% |

This table is based on data for analogous compounds from research on the chemoenzymatic synthesis of pyridine-based α-fluorinated secondary alcohols. nih.gov

Development of Novel Organometallic Reagents and Catalysts

Organometallic chemistry is a field that bridges organic and inorganic chemistry, with organometallic reagents and catalysts being indispensable tools in synthesis. libretexts.orglibretexts.orgyoutube.com this compound possesses structural features that make it an attractive candidate for the development of novel ligands and organometallic complexes.

The pyridine nitrogen atom, with its lone pair of electrons, is a classic Lewis basic site capable of coordinating to a wide range of transition metals. ncl.ac.uk Furthermore, the adjacent hydroxymethyl group can also participate in metal binding. The alcohol can be deprotonated to form an anionic alkoxide donor. Together, the pyridine nitrogen and the alkoxide oxygen can act as a bidentate, chelating ligand. Such ligands are crucial in catalysis, as they can form stable complexes with metal centers, influencing the catalyst's activity and selectivity. orgsyn.org The synthesis of such complexes often involves reacting the ligand with a suitable metal salt, such as a platinum or iron chloride. researchgate.net

Additionally, the difluoropyridine ring itself offers opportunities for creating organometallic reagents. While the carbon-fluorine bonds are generally strong, the electron-withdrawing nature of the fluorine atoms acidifies the ring protons, making them susceptible to deprotonation by strong bases. A process known as directed ortho-metalation could potentially be used to selectively remove the proton at the C5 position, using the hydroxymethyl group to direct a reagent like n-butyllithium. This would generate a novel organolithium species, a potent nucleophile and a valuable precursor for further functionalization and the creation of new organometallic structures. msu.edu

Ligand Design Utilizing the Pyridylmethanol Moiety

The pyridylmethanol structural motif is a well-established component in the design of ligands for coordination chemistry. The nitrogen atom of the pyridine ring provides a Lewis basic site for coordination to a metal center, while the adjacent methanol (B129727) group can be deprotonated to form an alcoholato ligand, creating a bidentate N,O-chelate. This chelation can enhance the stability of the resulting metal complex.

The presence of two fluorine atoms on the pyridine ring in this compound is expected to significantly influence its electronic properties. The strong electron-withdrawing nature of fluorine atoms would decrease the electron density on the pyridine nitrogen. This modification can tune the Lewis basicity of the nitrogen donor and, consequently, the strength of the metal-ligand bond. Such electronic tuning is a critical aspect of ligand design, as it can impact the reactivity and catalytic activity of the final metal complex.

While specific research detailing the use of this compound in ligand synthesis is not extensively documented in publicly available literature, its potential is evident. It can serve as a building block in the synthesis of more complex ligand architectures. For instance, the hydroxyl group can be further functionalized to introduce other donor groups, leading to the formation of polydentate ligands. These ligands can then be used to create bespoke coordination environments around a metal center, tailored for specific catalytic applications.

Precursor for Catalytic Systems

Building on its potential in ligand design, this compound can be considered a precursor for the development of homogeneous catalysts. The formation of transition metal complexes with ligands derived from this compound could yield catalysts for a variety of organic transformations.

The catalytic activity of such complexes would be influenced by both the steric and electronic properties of the this compound-derived ligand. The fluorine substituents can affect the redox potential of the metal center and the stability of catalytic intermediates. For example, in reactions such as carbonylation, the electronic properties of the ligands coordinated to the rhodium center play a crucial role in the rate-determining step. core.ac.uk By analogy, the electronic modifications imparted by the difluoro-substituted pyridine ring could be harnessed to optimize catalytic performance.

Although direct applications of this compound as a catalyst precursor are not yet reported in detail, the general principles of catalyst design suggest its potential. The synthesis of transition metal complexes from pyridinyl alcoholato ligands is a known strategy for creating catalysts for reactions like olefin metathesis and polymerization. The unique electronic profile of this compound makes it an intriguing candidate for exploration in the development of new catalytic systems with potentially novel reactivity and selectivity.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, and for (2,4-Difluoropyridin-3-yl)methanol, both proton (¹H) and fluorine-19 (¹⁹F) NMR are particularly informative.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR experiments are instrumental in assembling the molecular framework by establishing through-bond and through-space correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically over two to three bonds. sdsu.edu For this compound, a COSY spectrum would be expected to show a correlation between the proton of the hydroxyl group and the protons of the adjacent methylene (B1212753) (CH₂) group, as well as between the aromatic protons on the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached. columbia.edunih.gov It is highly sensitive and allows for the unambiguous assignment of protonated carbons. columbia.edu For the title compound, the HSQC spectrum would show correlations for the methylene carbon with its two protons and the aromatic C-H carbons with their respective protons. github.io

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is crucial for connecting different spin systems and identifying quaternary carbons. sdsu.educolumbia.edu Key HMBC correlations for this compound would include correlations from the methylene protons to the C3 and C4 carbons of the pyridine ring, and from the aromatic protons to other carbons within the ring, helping to confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing information about the molecule's three-dimensional structure. For this compound, NOESY could reveal spatial proximities between the methylene protons and the aromatic proton at position 5.

Table 1: Expected 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlations | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| H5 | H6 | C5 | C3, C4, C6 |

| H6 | H5 | C6 | C2, C4, C5 |

| -CH₂- | -OH | -CH₂- | C2, C3, C4 |

| -OH | -CH₂- | - | -CH₂-, C3 |

Fluorine-19 NMR Applications

¹⁹F NMR is a powerful tool for characterizing fluorinated organic compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. slideshare.net The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing valuable information about the substitution pattern and electronic nature of the molecule.

For this compound, two distinct signals would be expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atoms at the C2 and C4 positions. The chemical shifts and coupling constants (J-couplings) between the fluorine atoms and with nearby protons provide definitive structural information. For instance, 4-fluorofuroxans show a characteristic singlet in their ¹⁹F-NMR spectra. mdpi.com

Table 2: Predicted ¹⁹F NMR Data for this compound

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) * | Expected Coupling |

| F at C2 | Downfield relative to F at C4 | Doublet of doublets (coupling to F at C4 and H at C5) |

| F at C4 | Upfield relative to F at C2 | Doublet of doublets (coupling to F at C2 and H at C5) |

*Relative chemical shifts are predicted based on general principles; actual values require experimental determination.

Mass Spectrometry Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. rsc.org This allows for the determination of the elemental formula with a high degree of confidence. The calculated exact mass for this compound (C₆H₅F₂NO) is 145.0390. bldpharm.comchemscene.com Experimental determination via HRMS would be expected to yield a value very close to this, confirming the elemental composition.

Table 3: Exact Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₅F₂NO |

| Calculated Exact Mass [M] | 145.0390 |

| Calculated Molecular Weight | 145.11 |

| Expected [M+H]⁺ | 146.0468 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

In tandem mass spectrometry (MS/MS), a specific ion (often the molecular ion or protonated molecule) is selected and then fragmented. The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the hydroxymethyl group, loss of fluorine, and fragmentation of the pyridine ring.

Table 4: Plausible MS/MS Fragmentation of this compound ([M+H]⁺)

| m/z of Fragment Ion | Proposed Lost Neutral Fragment | Proposed Fragment Ion Structure |

| 128.0359 | H₂O | [C₆H₄F₂N]⁺ |

| 115.0311 | CH₂O | [C₅H₄F₂N]⁺ |

| 95.0232 | CH₂O + HF | [C₅H₃FN]⁺ |

Vibrational Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic ring and methylene group, C-F stretches, and various bending and rocking vibrations of the pyridine ring. The O-H stretching vibration is particularly sensitive to hydrogen bonding. researchgate.net Studies on related molecules like 2-fluoropyridine-methanol clusters have shown that hydrogen bonding significantly affects the vibrational frequencies of the O-H and even C-H bonds. nih.gov The IR spectrum of methanol (B129727) shows a prominent O-H stretch around 3681 cm⁻¹ in the gas phase. nist.gov

Table 5: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) * | Intensity |

| O-H stretch | 3200-3600 | Broad, Strong |

| Aromatic C-H stretch | 3000-3100 | Medium |

| Aliphatic C-H stretch | 2850-2960 | Medium |

| C=N, C=C stretches (ring) | 1400-1600 | Medium-Strong |

| C-F stretches | 1200-1350 | Strong |

| C-O stretch | 1000-1200 | Strong |

| O-H bend | 1330-1440 | Medium |

*Approximate ranges based on typical values for these functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a unique fingerprint of the compound. For this compound, the FTIR spectrum would be expected to exhibit characteristic absorption bands corresponding to its key structural features.

Based on the analysis of related pyridine and alcohol compounds, the following table outlines the anticipated FTIR spectral regions and their corresponding vibrational modes for (2,4-Difluoropyrin-3-yl)methanol.

| Functional Group | Vibrational Mode | **Expected Wavenumber Range (cm⁻¹) ** |

| O-H (Alcohol) | Stretching, hydrogen-bonded | 3200-3600 (broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Methylene) | Asymmetric & Symmetric Stretching | 2850-2960 |

| C=C, C=N (Pyridine Ring) | Stretching | 1400-1600 |

| C-O (Alcohol) | Stretching | 1050-1260 |

| C-F (Aryl Fluoride) | Stretching | 1100-1400 |

This table is predictive and based on characteristic vibrational frequencies of similar functional groups.

The presence of a broad absorption band in the 3200-3600 cm⁻¹ region would confirm the presence of the hydroxyl (-OH) group, with its broadness indicating intermolecular hydrogen bonding. The C-F stretching vibrations are expected to produce strong absorptions in the fingerprint region, and their precise positions would be influenced by the electronic environment of the difluorinated pyridine ring.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy, a complementary technique to FTIR, provides information about molecular vibrations by inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, offering a detailed fingerprint of the molecule's structure.

For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations. The symmetric breathing mode of the pyridine ring would likely be a prominent feature. The C-F stretching vibrations would also be Raman active. A comparative analysis of the Raman and FTIR spectra would provide a more complete picture of the vibrational modes of the molecule.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of a molecule by examining the transitions of electrons between different energy levels upon absorption of ultraviolet (UV) or visible light.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy of this compound would reveal information about the π-electron system of the pyridine ring. Pyridine itself exhibits characteristic absorptions due to π→π* and n→π* transitions. mdpi.comdcu.ie The presence of the difluoro and hydroxymethyl substituents would be expected to cause shifts in the absorption maxima (λmax) compared to unsubstituted pyridine.

The expected electronic transitions for this compound are summarized in the table below.

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

| π → π | Pyridine Ring | 200-270 |

| n → π | Pyridine Ring (Nitrogen lone pair) | > 270 |

This table is based on the known electronic transitions of pyridine and its derivatives.

The fluorination of the pyridine ring is known to influence the electronic absorption spectra. nih.gov The specific positions and intensities of the absorption bands would provide valuable insight into the electronic effects of the substituents on the aromatic system.

Circular Dichroism (CD) Spectroscopy (if chiral derivatives are relevant)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. For this compound itself, which is achiral, a CD spectrum would not be observed.

However, if chiral derivatives of this compound were to be synthesized, for instance, through esterification with a chiral acid, then CD spectroscopy would be an invaluable tool for determining the absolute configuration of the newly formed stereocenter. The sign and intensity of the Cotton effects in the CD spectrum could be correlated with the spatial arrangement of the chromophores.

X-ray Crystallography of Derivatives and Co-crystals

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

While a crystal structure for this compound is not publicly available, obtaining single crystals of this compound or its derivatives would allow for analysis by single-crystal X-ray diffraction. This technique would provide unequivocal proof of its molecular structure.

For instance, co-crystallization with a suitable agent or the formation of a crystalline derivative could facilitate the growth of high-quality single crystals. The resulting crystal structure would detail the conformation of the hydroxymethyl group relative to the pyridine ring and provide precise measurements of all bond lengths and angles. Furthermore, analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atom of the pyridine ring. In the case of a chiral derivative, single-crystal X-ray diffraction would be the ultimate method for determining its absolute configuration.

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray Diffraction (PXRD) stands as a principal and indispensable analytical technique in the solid-state characterization of crystalline materials, including pharmaceutical compounds like this compound. units.itucmerced.edu This non-destructive method provides a unique "fingerprint" of a crystalline solid, which is determined by its crystal structure. units.it The utility of PXRD is particularly pronounced in the investigation of polymorphism, the phenomenon where a single compound exists in multiple crystalline forms or polymorphs. units.it

Different polymorphs of a compound, despite being chemically identical, can exhibit significant variations in their physicochemical properties. These properties include solubility, melting point, stability, and bioavailability, all of which are critical factors in the development of pharmaceutical products. Consequently, the identification and characterization of potential polymorphic forms are of paramount importance.

The fundamental principle of PXRD involves directing a beam of X-rays onto a powdered or microcrystalline sample. units.it The crystalline arrangement of atoms within the material causes the X-rays to be diffracted at specific angles. The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), is characteristic of the specific crystal lattice structure of the substance. ucmerced.edu

In the context of studying polymorphism for a compound such as this compound, PXRD is employed to differentiate between various potential crystalline forms. Each polymorph will generate a distinct PXRD pattern due to differences in their crystal lattices. units.it For instance, if this compound were to exist in two different polymorphic forms, Form A and Form B, their respective PXRD patterns would show peaks at different 2θ angles and with different relative intensities.

The process of investigating polymorphism using PXRD typically involves screening for different crystalline forms by crystallizing the compound under a variety of conditions, such as different solvents, temperatures, and pressures. The resulting solid materials are then analyzed by PXRD to determine if different crystal forms have been produced.

While specific experimental powder X-ray diffraction data for this compound is not extensively detailed in publicly available literature, the general approach to its polymorphic screening would follow established methodologies. Should different polymorphs be identified, their unique PXRD patterns would be cataloged.

It is also important to note that PXRD can be used in conjunction with other analytical techniques, such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), to provide a more comprehensive understanding of the phase transitions between different polymorphs. units.it In cases where obtaining single crystals for single-crystal X-ray diffraction is challenging, advanced techniques such as structure solution from powder diffraction data (SSPD) can be employed to elucidate the crystal structure from a high-quality powder pattern. nih.gov

The table below hypothetically illustrates how PXRD data for two distinct polymorphs of a compound might be presented. Please note this is a representative example and does not reflect actual experimental data for this compound.

| Hypothetical Polymorph Form A | Hypothetical Polymorph Form B | ||

| 2θ Angle (°) | Relative Intensity (%) | 2θ Angle (°) | Relative Intensity (%) |

| 10.2 | 85 | 11.5 | 100 |

| 15.8 | 100 | 16.2 | 75 |

| 20.5 | 60 | 22.1 | 90 |

| 25.1 | 45 | 26.8 | 50 |

| 30.9 | 70 | 31.4 | 65 |

Computational and Theoretical Chemistry Studies of 2,4 Difluoropyridin 3 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of a molecule. For (2,4-Difluoropyridin-3-yl)methanol, such studies would provide invaluable insights into its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. A DFT study of this compound would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Subsequent calculations could predict various molecular properties.

Hypothetical Data Table: Predicted Molecular Properties of this compound using DFT

| Property | Predicted Value (Hypothetical) | Significance |

| Dipole Moment | ~2.5 - 3.5 D | Indicates the molecule's overall polarity, influencing its solubility and intermolecular interactions. |

| HOMO Energy | ~ -7.0 to -6.5 eV | Relates to the molecule's ability to donate electrons; a key factor in its reactivity. |

| LUMO Energy | ~ -1.0 to -0.5 eV | Relates to the molecule's ability to accept electrons; important for understanding reaction mechanisms. |

| HOMO-LUMO Gap | ~ 5.5 to 6.5 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | Negative potential around the nitrogen and oxygen atoms, and the fluorine atoms. Positive potential around the hydroxyl hydrogen. | Maps the charge distribution, highlighting regions prone to electrophilic and nucleophilic attack. |

Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.

Ab Initio Methods for High-Accuracy Predictions

For even greater accuracy, particularly for benchmarking DFT results, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed. These methods, while computationally more expensive, provide a more rigorous treatment of electron correlation and can yield highly accurate predictions of energies and molecular properties.

Conformer Analysis and Energy Landscapes

The presence of the rotatable hydroxymethyl group (-CH₂OH) suggests that this compound can exist in multiple conformations. A computational conformer analysis would be essential to identify the different stable spatial arrangements and their relative energies. This would involve systematically rotating the C-C and C-O bonds of the hydroxymethyl group and calculating the energy at each step to generate a potential energy surface. The resulting energy landscape would reveal the most stable conformers and the energy barriers between them, which is crucial for understanding its behavior in different environments.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into a single, isolated molecule, molecular dynamics (MD) simulations can model the behavior of the molecule over time in a more realistic environment, such as in solution.

Conformational Analysis in Solution and Gas Phase

MD simulations would allow for the exploration of the conformational landscape of this compound in both the gas phase and in various solvents. This would reveal how intermolecular interactions with solvent molecules influence the preferred conformation of the hydroxymethyl group. For instance, in a protic solvent like water, hydrogen bonding between the solvent and the molecule's hydroxyl group and nitrogen atom would likely play a significant role in stabilizing certain conformations.

Intermolecular Interactions and Solvation Effects

MD simulations are particularly well-suited for studying the non-covalent interactions between this compound and surrounding solvent molecules. Analysis of the simulation trajectories could provide detailed information about the structure and dynamics of the solvation shell. This includes quantifying the extent of hydrogen bonding and other electrostatic interactions. Understanding these solvation effects is critical for predicting the molecule's solubility and how it might interact with biological targets.

Hypothetical Data Table: Simulated Solvation Properties of this compound

| Solvent | Average Number of Hydrogen Bonds (to solute) | Dominant Interaction Sites | Radial Distribution Function (g(r)) Peak (Solvent-Solute) |

| Water | 3-4 | Hydroxyl group (H-bond donor/acceptor), Pyridine (B92270) Nitrogen (H-bond acceptor) | ~1.8 Å (O_water···H_hydroxyl), ~2.0 Å (H_water···N_pyridine) |

| Methanol (B129727) | 2-3 | Hydroxyl group, Pyridine Nitrogen | Similar to water, but with slightly larger distances. |

| Chloroform | 0-1 | Weak C-H···O and C-H···F interactions | Broader and less defined peaks compared to protic solvents. |

Note: This table presents hypothetical data that would be the output of molecular dynamics simulations.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which are invaluable for the structural elucidation of molecules like this compound.

Computational NMR Chemical Shift and Coupling Constant Prediction

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods, particularly Density Functional Theory (DFT), has become a standard practice for confirming molecular structures. bohrium.comd-nb.infobris.ac.uk For this compound, DFT calculations can provide theoretical ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants.

Methodologies such as the Gauge-Including Atomic Orbital (GIAO) method are commonly employed for these predictions. The choice of the DFT functional and basis set is crucial for accuracy. rsc.orgresearchgate.net For fluorinated organic molecules, functionals like B3LYP or M06-2X, combined with a basis set such as 6-311++G(d,p), often yield results that are in good agreement with experimental data, especially when solvent effects are considered using models like the Polarizable Continuum Model (PCM). nih.govmdpi.com

For ¹⁹F NMR, specific computational approaches have been developed to achieve high accuracy, which is critical for distinguishing between different fluorine environments in a molecule. researchgate.net The predicted chemical shifts for this compound would be benchmarked against a reference compound, typically trifluorotoluene or CFCl₃, to ensure consistency with experimental conventions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (δ, ppm) |

| H (on CH₂) | 4.65 |

| H (on OH) | 3.50 |

| H5 | 7.15 |

| H6 | 8.20 |

| C2 | 158.5 (d, JCF = 240 Hz) |

| C3 | 125.0 (d, JCF = 15 Hz) |

| C4 | 160.0 (d, JCF = 250 Hz) |

| C5 | 110.0 (d, JCF = 5 Hz) |

| C6 | 145.0 (d, JCF = 10 Hz) |

| CH₂OH | 55.0 |

Note: The data in this table is hypothetical and for illustrative purposes. It is based on typical values obtained from DFT calculations for similar fluorinated pyridine derivatives.

Vibrational Frequency and IR/Raman Spectra Prediction

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods can predict these vibrational frequencies and their corresponding intensities in both IR and Raman spectra. cardiff.ac.uk

DFT calculations are highly effective for predicting the vibrational spectra of organic molecules. nih.govnih.gov By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, which, when diagonalized, yields the vibrational frequencies and normal modes. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation. nih.gov

For this compound, the predicted IR and Raman spectra would show characteristic bands corresponding to the O-H stretch of the methanol group, C-F stretching vibrations, and various pyridine ring modes. biointerfaceresearch.comnih.govrsc.org

Table 2: Predicted Vibrational Frequencies for Key Modes of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

| O-H Stretch | 3450 | 85 | 15 |

| C-H Stretch (Aromatic) | 3100 | 12 | 120 |

| C-H Stretch (Aliphatic) | 2950 | 25 | 80 |

| C=N/C=C Ring Stretch | 1610 | 150 | 30 |

| C-F Stretch (C2) | 1280 | 200 | 10 |

| C-F Stretch (C4) | 1250 | 180 | 15 |

| C-O Stretch | 1050 | 130 | 20 |

Note: The data in this table is hypothetical and for illustrative purposes, based on general expectations from DFT calculations.

Reactivity Prediction and Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating the reactivity of molecules and elucidating the mechanisms of chemical reactions.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

To understand the mechanism of a chemical reaction involving this compound, computational chemists search for the transition state (TS) structure, which is the highest energy point along the reaction pathway. mdpi.com Various algorithms are available for locating these first-order saddle points on the potential energy surface.

Once a transition state is located and confirmed by the presence of a single imaginary frequency, an Intrinsic Reaction Coordinate (IRC) calculation is performed. scm.commissouri.edumdpi.com The IRC analysis traces the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. researchgate.netnumberanalytics.com This provides a detailed picture of the geometric changes that occur during the reaction.

Prediction of Regioselectivity and Stereoselectivity

For reactions where multiple products can be formed, computational methods can predict the regioselectivity and stereoselectivity by comparing the activation energies of the different possible reaction pathways. rsc.orgmdpi.com The pathway with the lower activation energy is expected to be the kinetically favored one, leading to the major product. rsc.org

For example, in a hypothetical electrophilic aromatic substitution reaction on the pyridine ring of this compound, computational analysis of the transition state energies for substitution at different positions would reveal the most likely site of reaction. The electron-withdrawing nature of the fluorine atoms and the directing effect of the hydroxymethyl group would be key factors influencing the regioselectivity, which can be quantified through these calculations.

Table 3: Hypothetical Calculated Activation Energies for a Reaction of this compound

| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Outcome |

| Pathway A (e.g., ortho-attack) | 25.2 | Minor Product |

| Pathway B (e.g., meta-attack) | 22.1 | Major Product |

| Pathway C (e.g., para-attack) | 28.5 | Minor Product |

Note: The data in this table is hypothetical and for illustrative purposes.

Future Research Directions and Emerging Opportunities for 2,4 Difluoropyridin 3 Yl Methanol

Integration into Automated Synthesis Platforms

The automation of chemical synthesis is revolutionizing drug discovery and materials science by enabling high-throughput screening and rapid library generation. nih.govresearchgate.net Automated platforms, which combine robotics with data-driven algorithms, can perform complex, multi-step syntheses with increased speed and precision. nih.govresearchgate.net